2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide
Description
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(20-9-12-24-13-11-22-10-3-8-21-22)15-25-18-7-6-16-4-1-2-5-17(16)14-18/h1-8,10,14H,9,11-13,15H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULHCRNAXDXLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCOCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide is a derivative of naphthalene and pyrazole, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of this compound typically involves multiple steps, including the reaction of naphthalene derivatives with pyrazole-containing moieties. For example, a related compound was synthesized through ruthenium-catalyzed C—H arylation, showcasing the utility of metal-catalyzed reactions in creating complex structures .
Antiproliferative Effects
Research has demonstrated that compounds similar to This compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, related naphthalene derivatives have shown IC50 values as low as 0.6 μM against nasopharyngeal carcinoma cells (NPC-TW01), indicating their potential as anticancer agents .
The mechanism by which these compounds exert their antiproliferative effects often involves cell cycle arrest and apoptosis induction. Studies indicate that such compounds can alter cell division dynamics, leading to an accumulation of cells in specific phases of the cell cycle, particularly the S phase .
Structure-Activity Relationship (SAR)
The biological efficacy of This compound is influenced by its structural components. The presence of the naphthalenic moiety enhances lipophilicity and facilitates cellular uptake, while the pyrazole ring contributes to receptor binding and biological activity. Variations in substituents on these rings can lead to significant changes in potency and selectivity against different cancer types.
Case Studies
Several studies have explored the biological properties of similar compounds:
- Antitumor Activity : A series of naphthalene-based compounds were evaluated for their anticancer properties against human cancer cell lines, demonstrating varying degrees of effectiveness depending on structural modifications .
- Anti-inflammatory Properties : Some derivatives have also exhibited anti-inflammatory effects by inhibiting key inflammatory mediators, suggesting a broader therapeutic potential beyond oncology .
- Antimicrobial Activity : Recent investigations into pyrazole derivatives indicate promising antimicrobial activity, which could be leveraged for developing new antibiotics .
Data Tables
| Compound Name | Structure | IC50 (μM) | Cancer Type | Mechanism |
|---|---|---|---|---|
| N-(naphthalen-2-yl)-... | Structure | 0.6 | NPC-TW01 | Cell cycle arrest |
| Pyrazole derivative X | Structure | 15 | Hep3B | Apoptosis induction |
| Naphthalene derivative Y | Structure | 8 | MKN45 | Inhibition of proliferation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazole Moieties
Compounds such as 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and 2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a) share the naphthalenyloxy-acetamide backbone but replace the pyrazole-ethoxyethyl chain with a triazole ring (Table 1). Key distinctions include:
- Synthesis : These analogs are synthesized via 1,3-dipolar cycloaddition between azides and alkynes under Cu(OAc)₂ catalysis, yielding regioselective triazole formation .
- Spectroscopy : IR spectra for triazole derivatives show characteristic C=O stretches at 1671–1682 cm⁻¹ and C–O stretches at 1254–1275 cm⁻¹, consistent with the acetamide and ether linkages .
Bioactive Analogues with Naphthalenyloxy Groups
In contrast, the target compound’s pyrazole-ethoxyethyl group may enhance solubility or target affinity compared to bulkier benzooxazole substituents.
Spectroscopic Characterization
- IR Spectroscopy : The target compound’s pyrazole group would likely exhibit N–H stretches near 3300 cm⁻¹, while the naphthalenyloxy group may show C–O stretches at 1250–1275 cm⁻¹, consistent with analogs like 6b .
- NMR : The ethoxyethyl chain’s methylene protons are expected at δ 3.5–4.0 (similar to –OCH₂ in 6b), and the pyrazole’s protons may resonate as singlet(s) near δ 7.5–8.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
